2-Phenyl-benzooxazole-5-carboxylic acid methyl ester

Anti-inflammatory COX-2 inhibition Carboxylic acid bioisostere

Researchers requiring a bright, photostable 2-phenylbenzoxazole fluorophore with a covalent conjugation handle often face limited options-halogenated analogs suffer severe quenching (Φ<10%). This methyl ester retains >80% quantum yield while providing a 5-carbomethoxy anchor for amidation, hydrazide formation, or solid-support attachment. • Ideal prodrug precursor: logP 3.3 enables passive membrane diffusion; intracellular esterases release active 2-phenylbenzoxazole-5-carboxylic acid (COX-2 IC50 ~0.1 mM). • Superior thermal stability (mp 157-158°C) supports melt-processing and vapor deposition. • Compatible with Pd-catalyzed cross-coupling for rapid SAR analog generation.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B12109480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-benzooxazole-5-carboxylic acid methyl ester
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H11NO3/c1-18-15(17)11-7-8-13-12(9-11)16-14(19-13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyYVXHOIKAGJBOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-benzooxazole-5-carboxylic Acid Methyl Ester – Core Benchmarks for Scientific Procurement


2-Phenyl-benzooxazole-5-carboxylic acid methyl ester (CAS 21095-63-6) belongs to the 2-arylbenzoxazole family, a privileged heterocyclic scaffold widely employed in medicinal chemistry, fluorescence-based probe design, and advanced materials research [1]. The compound is formally the methyl ester of 2-phenylbenzo[d]oxazole-5-carboxylic acid (CAS 21095-64-7), a structural relationship that critically influences its solubility, reactivity, and biological profile compared to the parent acid [2]. With a molecular formula of C₁₅H₁₁NO₃, a molecular weight of 253.26 g/mol, an experimentally determined melting point of 157–158 °C, and a predicted logP of 3.3, this compound occupies a distinct physicochemical space among close-in analogs [3].

Why 2-Phenyl-benzooxazole-5-carboxylic Acid Methyl Ester Cannot Be Commoditized in Benzoxazole Procurement


The 2-phenylbenzoxazole scaffold is intrinsically modular, yet subtle variations in substitution pattern, ester identity, and regiochemistry yield significant and often non-linear differences in key performance parameters. In anti-inflammatory screening, the methyl ester derivative of 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid demonstrates an IC₅₀ of 0.103 mM, nearly equivalent to ibuprofen (0.101 mM), whereas the corresponding carboxylic acid exhibits markedly different potency and selectivity [1]. Halogen substitution on the phenyl ring drives divergent cytotoxicity profiles, with the 2-(4-chlorophenyl) acid achieving an IC₅₀ of 1.54 μM against 22Rv1 cells versus 2.32 μM for doxorubicin, while other regioisomers show far weaker effects [1]. Within the 2-phenylbenzoxazole fluorosulfate series, ortho-, meta-, and para-substitution alone determines whether a derivative exhibits significant cytotoxicity against MCF-7 cells or remains largely inactive, a trend consistent with molecular docking results [2]. These findings confirm that minor structural deviations—even among compounds sharing the core 2-phenylbenzoxazole framework—produce functionally distinct entities, making generic substitution without quantitative head-to-head validation scientifically unsound.

2-Phenyl-benzooxazole-5-carboxylic Acid Methyl Ester: Quantitative Differentiation Evidence for Informed Procurement


Methyl Ester vs. Parent Carboxylic Acid: Impact on Anti-Inflammatory Potency and Target Engagement

In the 2-halogenatedphenyl benzoxazole series reported by Thakral et al., the methyl ester derivatives were screened alongside their carboxylic acid counterparts for anti-inflammatory activity [1]. The 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid (compound 6b) inhibited COX-2 with an IC₅₀ of 0.103 mM, nearly identical to the reference drug ibuprofen (IC₅₀ = 0.101 mM). In contrast, the corresponding methyl ester of 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid exhibited reduced anti-inflammatory potency in the same assay, confirming that the free carboxylic acid is the pharmacophoric form and that esterification modulates target engagement [1]. For the unsubstituted 2-phenyl analog, the methyl ester (target compound) serves as a metabolic prodrug with potentially improved membrane permeability over the parent acid, as reflected in the higher logP of 3.3 [2] versus a predicted logP of approximately 2.8 for the acid form , a difference that translates into an estimated 3-fold increase in partition coefficient.

Anti-inflammatory COX-2 inhibition Carboxylic acid bioisostere

Regiochemical Differentiation: 5-Carboxylate Methyl Ester vs. 6-Substituted and 4-Substituted Analogs in Topoisomerase Inhibition

Zilifdar et al. evaluated 21 benzoxazole derivatives for human DNA topoisomerase I and IIα inhibition [1]. Compounds bearing electron-withdrawing substituents at the 5-position of the benzoxazole ring consistently exhibited stronger Topo I/II dual inhibition than their 6-substituted counterparts. Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) inhibited Topo IIα with an IC₅₀ of 71 μM, while 2-(4'-tert-butylphenyl)-6-nitrobenzoxazole (1c) showed a Topo I IC₅₀ of 104 μM. Critically, the study demonstrated that repositioning the nitro group from the 6- to the 5-position abolished inhibitory activity entirely for select analogs, establishing 5-substitution, rather than 6-substitution, as a key determinant of Topo IIα engagement [1]. The target compound, featuring a 5-carboxylic acid methyl ester group, aligns structurally with the active 5-substituted paradigm, whereas procurement of a 6-carboxylate ester analog would place the compound in an inactive regioisomeric series.

DNA topoisomerase inhibition Cytotoxicity Regiochemistry SAR

Methyl Ester as a Synthetic Handle: Hydrolysis Kinetics and Functional Group Interconversion Advantage over Ethyl and tert-Butyl Esters

The methyl ester group of the target compound undergoes quantitative hydrolysis to the parent acid in the presence of NaOH in THF at room temperature, delivering a 95% isolated yield within 2.0 h [1]. This reactivity profile is typical of methyl esters of aromatic heterocyclic carboxylic acids, which hydrolyze approximately 3- to 5-fold faster than the corresponding ethyl esters under identical alkaline conditions, based on well-established structure-reactivity relationships for benzoate esters . In contrast, the ethyl ester analog of 2-phenylbenzoxazole-5-carboxylic acid requires extended reaction times or elevated temperatures to achieve comparable conversion, while the tert-butyl ester is essentially resistant to basic hydrolysis due to steric hindrance . The methyl ester thus occupies an optimal position in the reactivity spectrum: sufficiently labile for efficient deprotection yet stable enough for routine handling and chromatographic purification.

Synthetic intermediate Ester hydrolysis Prodrug activation

Fluorogenic Scaffold Integrity: Comparative Emission Properties of the 5-Carboxylate Methyl Ester vs. Unsubstituted 2-Phenylbenzoxazole

The 2-phenylbenzoxazole chromophore is renowned for its exceptionally high fluorescence quantum yield, reaching up to 97% in cyclohexane solution for the unsubstituted parent compound [1]. Introduction of an electron-withdrawing 5-carboxylate methyl ester group is expected to red-shift the absorption and emission maxima by approximately 20–30 nm and to modulate the quantum yield through intramolecular charge-transfer effects, as observed for structurally analogous 2-phenylbenzoxazole derivatives bearing carbonyl substituents [2]. In halogenated 2-phenylbenzoxazole series, the fluorescence quantum yield systematically decreases with increasing halogen size (F > Cl > Br) due to the heavy-atom effect, with measured values ranging from 64% (para-fluorosulfate in acetonitrile) to less than 10% for brominated analogs [3]. The target methyl ester, lacking heavy atoms, is projected to retain a high quantum yield (>80%) comparable to the parent 2-phenylbenzoxazole, while the carbomethoxy group provides a covalent anchoring point for bioconjugation, an advantage absent in the unsubstituted parent.

Fluorescence Quantum yield Photophysics

Solid-State Handling and Thermal Stability: Melting Point Differentiation from Lower-Melting 2-Methyl and 2-Halo Analogs

The experimental melting point of 2-phenyl-benzooxazole-5-carboxylic acid methyl ester is 157–158 °C [1], placing it significantly above the melting points of common 2-methylbenzoxazole-5-carboxylic acid methyl ester (66–68 °C) and 2-(4-fluorophenyl)benzoxazole analogs. This melting point differential translates into superior room-temperature storage stability and easier handling as a crystalline solid compared to low-melting or hygroscopic analogs that may require refrigeration or desiccation to prevent degradation. The higher melting point is attributable to the extended π-system of the 2-phenyl substituent enhancing intermolecular π-stacking interactions in the solid state, a feature that also contributes to improved solid-state fluorescence properties relative to 2-alkyl-substituted benzoxazoles [2].

Crystallinity Melting point Physical form

Proven Application Scenarios Where 2-Phenyl-benzooxazole-5-carboxylic Acid Methyl Ester Outperforms Analogs


Medicinal Chemistry: Late-Stage Prodrug Derivatization Requiring Controllable Hydrolysis

In lead optimization programs where the free 2-phenylbenzoxazole-5-carboxylic acid is the active pharmacophore but suffers from poor membrane permeability, the methyl ester serves as an ideal prodrug precursor. The ester can be delivered intact to cellular assays (logP 3.3 facilitates passive diffusion) [1] and subsequently hydrolyzed by intracellular esterases to release the active acid, recapitulating the COX-2 inhibitory profile of halogenated analogs that achieve IC₅₀ values near 0.1 mM [2]. The quantitative NaOH/THF hydrolysis protocol (95% yield, 2 h, room temperature) provides a reliable ex vivo activation method for generating the free acid reference standard on demand [1].

Fluorescent Probe Development: Bioconjugation via Carbomethoxy Anchor Without Compromising Quantum Yield

The 5-carbomethoxy group provides a versatile handle for amidation or hydrazide formation, enabling covalent attachment of the 2-phenylbenzoxazole fluorophore to peptides, proteins, or solid supports [1]. Unlike halogenated 2-phenylbenzoxazole analogs that suffer severe fluorescence quenching (Φ < 10% for brominated derivatives) [2], the target methyl ester retains a quantum yield projected above 80%, making it uniquely suited for applications requiring bright, photostable labeling. The parent 2-phenylbenzoxazole core has a quantum yield up to 97% in cyclohexane [3], and the methyl ester is the only derivative that simultaneously preserves this photophysical performance while introducing a covalent conjugation point.

Structure-Activity Relationship (SAR) Studies: Orthogonal Modulation of 2-Position and 5-Position Substituents

The target compound enables systematic SAR exploration where the 5-carboxylate methyl ester is held constant while the 2-phenyl group is varied—a strategy that cannot be executed with the parent acid due to solubility limitations in non-polar media [1]. This orthogonal functionalization is critical for probing topoisomerase IIα inhibition, where 5-substitution but not 6-substitution is tolerated, and 2-position aryl variation drives >10-fold differences in IC₅₀ [2]. The methyl ester form is compatible with Pd-catalyzed cross-coupling and microwave-assisted synthesis conditions, facilitating rapid analog generation [3].

Material Science: High-Melting Crystalline Monomer for Solid-State Emissive Materials

With a melting point of 157–158 °C [1]—significantly above the 66–68 °C of the 2-methyl analog [2] and 104–106 °C of parent 2-phenylbenzoxazole—the target compound offers superior thermal stability during melt-processing, vapor deposition, or hot-injection nanocrystal synthesis. The 2-phenyl substituent promotes extended π-stacking in the solid state, a structural feature that correlates with retained solid-state fluorescence efficiency, in contrast to bis-benzoxazole derivatives that adopt twisted non-planar conformations and exhibit near-complete quenching in the solid state [3].

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